3,5-Difluoro-2-hydroxymandelic acid
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Overview
Description
3,5-Difluoro-2-hydroxymandelic acid is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a mandelic acid core. It is a white crystalline solid with a melting point of 135-139°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-hydroxymandelic acid can be synthesized from 3,5-difluorobenzaldehyde through a series of chemical reactions . The synthetic route typically involves the following steps:
Oxidation: 3,5-difluorobenzaldehyde is oxidized to 3,5-difluorobenzoic acid.
Hydroxylation: The 3,5-difluorobenzoic acid undergoes hydroxylation to form 3,5-difluoro-2-hydroxybenzoic acid.
Reduction: The 3,5-difluoro-2-hydroxybenzoic acid is then reduced to this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-difluoro-2-keto-mandelic acid.
Reduction: Formation of 3,5-difluoro-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted mandelic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-hydroxymandelic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-difluoro-2-hydroxymandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-hydroxybenzoic acid
- 3,6-Difluoro-2-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
Uniqueness
3,5-Difluoro-2-hydroxymandelic acid is unique due to the presence of both hydroxyl and fluorine groups on the mandelic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F2O4 |
---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
2-(3,5-difluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6F2O4/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,11-12H,(H,13,14) |
InChI Key |
DATAQTYAQCYIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)O)F)F |
Origin of Product |
United States |
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